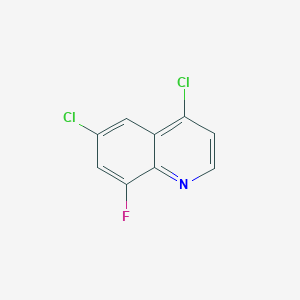

4,6-Dichloro-8-fluoroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMMADPUSDBPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Functionalization of 4,6 Dichloro 8 Fluoroquinoline and Analogs

Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated quinolines. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields the substituted product.

In the case of 4,6-dichloro-8-fluoroquinoline and its analogs, the regioselectivity of the SNAr reaction is governed by the electronic activation provided by the ring nitrogen. The carbon at the 4-position is significantly more electrophilic than the carbon at the 6-position due to the strong electron-withdrawing inductive and mesomeric effects of the adjacent nitrogen atom. This effect stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. Consequently, nucleophilic attack occurs preferentially at the C4 position. wikipedia.orgmdpi.com

Studies on analogous compounds like 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline (B1582372) confirm this reactivity pattern. For instance, the reaction of 4,7-dichloroquinoline with various amines, such as 1,3-diaminopropane (B46017) or morpholine, results in the selective displacement of the C4-chlorine atom, leaving the C7-chlorine intact. mdpi.comnih.gov This selective functionalization allows for the introduction of a wide range of nucleophiles, including amines and alkoxides, specifically at the C4 position. mdpi.comresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloroquinolines

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | 1,3-Diaminopropane | Neat, reflux | N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine | 83% | nih.gov |

| 4,7-Dichloroquinoline | Morpholine | K₂CO₃, DMF, 120 °C, 24 h | 4-(7-Chloroquinolin-4-yl)morpholine | 92% | mdpi.com |

| 4,8-Dichloroquinoline | Adamantan-1-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | N-(Adamantan-1-yl)-8-chloroquinolin-4-amine | 77% | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Complex Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and constructing complex molecular scaffolds from halogenated quinolines. organic-chemistry.org The Sonogashira and Suzuki reactions are particularly prominent examples. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner (an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. organic-chemistry.orgnih.govrsc.org

Similar to SNAr reactions, the regioselectivity of palladium-catalyzed couplings on dichloroquinolines is dictated by the electronic nature of the quinoline (B57606) ring. The C-Cl bond at the C4 position is more reactive towards oxidative addition than the C-Cl bond at the C6 position. This enhanced reactivity is attributed to the influence of the adjacent nitrogen atom, which makes the C4 position more susceptible to the insertion of the palladium catalyst. ub.edu

Research on 2,4-dichloroquinoline (B42001) provides a clear precedent for this regioselectivity. A two-step process involving a regioselective Sonogashira coupling at the C2 position, followed by a Suzuki coupling at the C4 position, has been successfully demonstrated. ub.edu This sequential functionalization highlights the differential reactivity of the halogenated centers. For this compound, it is expected that cross-coupling reactions will preferentially occur at the C4 position, allowing for the selective introduction of aryl, vinyl, or alkynyl groups. ub.edu This strategy enables the synthesis of 4-substituted-6-chloro-8-fluoroquinolines, which can then undergo further functionalization at the C6 position if desired.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Chloroquinolines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Sonogashira | 2,4-Dichloroquinoline | Phenylacetylene | Pd/C, CuI, PPh₃ | Water, K₂CO₃, 80 °C | 4-Chloro-2-(phenylethynyl)quinoline | Good | ub.edu |

| Suzuki | 4-Chloro-2-(phenylethynyl)quinoline | Phenylboronic acid | Pd(OAc)₂, PPh₃ | Aq. Na₂CO₃, Toluene, 100 °C | 4-Phenyl-2-(phenylethynyl)quinoline | Good | ub.edu |

| Suzuki | 4,7-Dichloroquinoline | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C | 7-Chloro-4-(4-methoxyphenyl)quinoline | - | solubilityofthings.com |

Diversification through Functional Group Transformations

The halogen atoms on the this compound scaffold serve as versatile handles for a wide range of functional group interconversions, moving beyond direct substitution via SNAr or cross-coupling. rsc.orgtandfonline.com This diversification allows for the introduction of a broad spectrum of chemical properties and functionalities onto the quinoline core.

The more reactive C4-chloro group can be readily transformed into various other functionalities. For example, palladium-catalyzed amination reactions, a subset of Buchwald-Hartwig cross-coupling, provide an efficient route to 4-aminoquinoline (B48711) derivatives. researchgate.net This method has been used to couple various dichloroquinolines with bulky amines like adamantane-containing amines, demonstrating high regioselectivity for the C4 position over C6, C7, or C8. researchgate.net

Beyond amination, the chloro groups can be converted into other important functional groups. For instance, 2-chloroquinolines have been shown to undergo substitution with a variety of nucleophiles to introduce hydroxyl (via hydrolysis), iodo (via Finkelstein reaction), and thioether moieties. nih.gov These transformations provide access to a new set of precursors for further synthetic elaboration. The selective nature of these reactions, targeting the C4 position preferentially, allows for a stepwise diversification of the this compound molecule.

Table 3: Examples of Functional Group Transformations on Chloroquinolines

| Starting Material | Reagent(s) | Transformation | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Morpholine | SNAr Amination | 4-Morpholino | mdpi.com |

| 4,8-Dichloroquinoline | Adamantan-1-amine | Buchwald-Hartwig Amination | 4-(Adamantan-1-yl)amino | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | NaI | Finkelstein Reaction | 2-Iodo | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | NaSH | Nucleophilic Substitution | 2-Thiol | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | NaN₃ | Nucleophilic Substitution | 2-Azido | nih.gov |

Strategies for Ring Annulation and Expansion on Halogenated Quinoline Cores

Ring annulation strategies utilize the pre-formed halogenated quinoline as a foundational scaffold to construct more complex, polycyclic heterocyclic systems. nih.gov This approach involves introducing or utilizing existing functional groups on the quinoline core that can participate in intramolecular cyclization reactions to form new fused rings.

A powerful strategy involves the use of a halogenated quinoline that also possesses a reactive functional group on an adjacent carbon. For example, 2-chloroquinoline-3-carbaldehydes serve as versatile precursors for building fused ring systems. nih.gov The aldehyde group at C3 can be readily converted into a variety of side chains through condensation or Wittig-type reactions. The newly installed side chain can then undergo an intramolecular cyclization, often through nucleophilic attack, displacing the adjacent chlorine atom at the C2 position to form a new fused ring. This methodology has been successfully applied to synthesize a range of fused systems, including thieno[2,3-b]quinolines, furo[2,3-b]quinolines, and pyrano[2,3-b]quinolines. nih.gov

This synthetic logic can be applied to this compound. A functional group could be introduced at the C3 position via metallation-electrophilic quench. This C3-functionalized intermediate could then be elaborated into a side chain capable of undergoing an intramolecular cyclization that displaces the highly reactive C4-chloro group, leading to the formation of a new ring fused at the c-face of the quinoline system. Such strategies are invaluable for generating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

In Depth Mechanistic Investigations of Reactions Involving Halogenated Quinolines

Elucidation of Reaction Mechanisms in Quinoline (B57606) Formation and Halogenation (e.g., Radical Pathways, C-H Activation, Catalytic Cycles)

The formation of the quinoline core and the introduction of halogen substituents can proceed through a variety of mechanistic pathways, including radical processes, direct C-H activation, and intricate catalytic cycles.

Radical Pathways in Halogenation: The halogenation of quinoline rings, particularly at positions electronically deactivated or sterically hindered, often involves radical mechanisms. For instance, the regioselective halogenation at the C5 position of 8-substituted quinolines can be achieved under metal-free conditions using trihaloisocyanuric acid as the halogen source. rsc.org Mechanistic studies, including radical trapping experiments, suggest the involvement of a radical pathway. rsc.orgmdpi.com A plausible mechanism involves the formation of a halogen radical that attacks the electron-rich quinoline ring. mdpi.comresearchgate.net The stability of the resulting radical intermediate dictates the regioselectivity of the halogenation. For 8-aminoquinoline (B160924) derivatives, a proposed mechanism for C5 halogenation involves the formation of a complex with a catalyst like Iron(III), which influences the electron density of the quinoline ring, followed by attack by a bromine radical generated from the halogenating agent in a single electron transfer (SET) process. mdpi.com

Electrochemical methods also utilize radical pathways for C3-H halogenation of quinoline-4(1H)-ones, where potassium halides serve as both the halogen source and electrolyte. organic-chemistry.org Mechanistic investigations involving cyclic voltammetry and radical trapping experiments confirmed the involvement of radical intermediates in these efficient and environmentally friendly transformations. organic-chemistry.org

C-H Activation: Direct C-H activation has emerged as a powerful and atom-economical strategy for synthesizing and functionalizing quinolines. nih.govmdpi.com Transition metal catalysis, particularly with palladium (Pd), rhodium (Rh), and cobalt (Co), is central to these transformations. mdpi.comorganic-chemistry.orgorganic-chemistry.org For example, cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a wide range of quinolines. organic-chemistry.org In this process, the catalytic cycle often involves the coordination of the directing group (e.g., an amino group) to the metal center, followed by ortho-C-H bond activation to form a metallacyclic intermediate. mdpi.com Subsequent insertion of a coupling partner, such as an alkyne, and reductive elimination or other cyclization pathways lead to the final quinoline product. mdpi.comorganic-chemistry.org

The regioselectivity of C-H functionalization is a key challenge. For quinoline N-oxides, Pd-catalyzed C2-arylation has been shown to proceed via a concerted metalation-deprotonation (CMD) pathway, where the acetate (B1210297) ligand acts as an internal base. nih.gov Similarly, Rh-catalyzed C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS) is proposed to proceed through a rhodacycle intermediate. nih.gov

Catalytic Cycles: Catalytic cycles in quinoline synthesis and halogenation are diverse and depend on the specific catalyst and reactants employed.

Palladium-Catalyzed Cycles: In the synthesis of quinolines from allyl alcohols and anilines, a proposed palladium-catalyzed cycle involves the oxidation of the alcohol to an α,β-unsaturated aldehyde, followed by condensation with aniline (B41778) to form an imine. mdpi.com Subsequent dimerization, C-N bond cleavage, cyclization, and final dehydrogenation-aromatization steps yield the quinoline product. mdpi.com

Iron-Catalyzed Halogenation: An iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water proceeds through a proposed cycle where the substrate first forms a complex with the Fe(III) species. mdpi.com This complex is then attacked by a bromine radical, leading to a single electron transfer (SET) process, followed by oxidation and deprotonation to yield the C5-halogenated product and regenerate the Fe(III) catalyst. mdpi.com

Cobalt-Catalyzed C-H Activation/Cyclization: A proposed catalytic cycle for the Co(III)-catalyzed synthesis of quinolines from anilines and alkynes begins with C-H activation to form a cobaltacycle intermediate. mdpi.comorganic-chemistry.org This is followed by alkyne insertion, coupling with an activated DMSO molecule (which serves as a C1 source), and subsequent cyclization and aromatization steps to afford the quinoline product. organic-chemistry.org

These mechanistic approaches provide a powerful toolkit for the synthesis of complex halogenated quinolines, allowing for controlled regioselectivity and functional group tolerance.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are crucial for understanding the factors that govern the speed of reactions involving halogenated quinolines, providing insights into the rate-determining steps and the influence of molecular structure on reactivity.

The rate of carbon-halogen bond fragmentation in halogenated quinoline radical anions, formed during electrochemical reduction, is a key determinant of their reactivity. rsc.org This rate is influenced by both the strength of the C-X bond and the redox potential of the substrate. rsc.org For isomeric halogeno-derivatives, the rate of C-X bond cleavage is dependent on the free electron density in the radical anion at the carbon atom where the halogen is attached. rsc.org For instance, 6-chloroquinoline (B1265530) forms a radical anion that fragments with the loss of a chloride ion, whereas the radical anion of 6-fluoroquinoline (B108479) is stable under similar conditions, highlighting the greater strength of the C-F bond compared to the C-Cl bond. rsc.org

| Reaction | Reactant/Substrate | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| Reaction with •OH Radical | 8-Quinoline Carboxylic Acid | 1.9 × 10⁹ M⁻¹ s⁻¹ | pH 1 | nih.gov |

| Reaction with eaq⁻ | 8-Quinoline Carboxylic Acid | 5.6 × 10⁹ M⁻¹ s⁻¹ | pH 7 | nih.gov |

| Oxidation by Ferrate(VI) | Quinoline | 0.5334 M-0.5min-1 | pH 8.53, 28°C | researchgate.net |

| Oxidation by Ferrate(VI) | Quinoline | 0.2365 M-0.5min-1 | pH 10.03, 28°C | researchgate.net |

These studies underscore that the reaction rates for halogenated quinolines are determined by a complex interplay of electronic effects (electron density, basicity), bond strengths (C-X bond), and reaction conditions (pH, catalyst, presence of inhibitors).

Influence of Solvent, Temperature, and Catalytic Systems on Reaction Pathways

The outcome of chemical reactions leading to halogenated quinolines is highly sensitive to the choice of solvent, reaction temperature, and the specific catalytic system employed. These parameters can profoundly influence reaction rates, yields, and, most critically, the regioselectivity of the transformation.

Influence of Solvent: The solvent plays a multifaceted role, affecting reactant solubility, catalyst activity, and the stabilization of intermediates or transition states. In the synthesis of polyhydroquinolines via the Hantzsch reaction, polar solvents like ethanol (B145695) and acetonitrile (B52724) lead to better yields and shorter reaction times compared to nonpolar solvents like toluene. researchgate.net This is attributed to the enhanced solubility of reactants and the ability of polar solvents to swell the Nafion-H® catalyst, increasing its activity. researchgate.net

In the HCl-catalyzed synthesis of quinolines from imines and enolizable carbonyls, dimethyl sulfoxide (B87167) (DMSO) proved to be the optimal solvent, outperforming dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloroethane. acs.org The basicity of the solvent appears to be a crucial factor. Quantum chemical calculations have shown that solvent polarity significantly affects the dipole moment and solvation energy of quinoline derivatives, which in turn can influence their reactivity. researchgate.net For the synthesis of 2,4-disubstituted quinolines, deep eutectic solvents composed of choline (B1196258) chloride and zinc chloride have been used effectively, acting as both the solvent and catalyst system. sioc-journal.cn

Influence of Temperature: Temperature is a critical parameter for controlling reaction kinetics and product distribution. In the oxidation of quinoline by ferrate(VI), the reaction rate increases with temperature, and an activation energy (Ea) of 51.44 kJ·mol⁻¹ was determined. researchgate.net In the Combes quinoline synthesis, the annulation step is rate-determining, and temperature influences the rate of this electrophilic aromatic substitution. wikipedia.org For the hydrodenitrogenation of quinoline, reaction temperatures are typically high (350-400 °C), and the ratio of rate constants for different steps in the reaction sequence is temperature-dependent. cdnsciencepub.com

Influence of Catalytic Systems: The choice of catalyst is fundamental to the efficiency and selectivity of quinoline synthesis and halogenation.

Metal-Free Systems: An operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines uses trihaloisocyanuric acid as the halogen source in acetonitrile at room temperature, demonstrating high regioselectivity and functional group tolerance. rsc.org

Transition Metal Catalysts: A wide array of transition metals, including iron, copper, palladium, and rhodium, are used to catalyze various transformations. For the C5-H halogenation of 8-amidoquinolines, an Iron(III) nitrate (B79036) catalyst in water at room temperature provides an efficient and environmentally friendly method. mdpi.com Gold nanoparticles supported on TiO₂ have been shown to catalyze the chemoselective hydrogenation of the heterocyclic ring of quinolines under mild conditions (as low as 25 °C). acs.org The choice between a CoMo or NiMo catalyst in the hydrodenitrogenation of quinoline affects the detailed kinetics of the reaction network. acs.org In the Combes synthesis of trifluoromethyl-quinolines, the nature of the aniline substituent (e.g., methoxy (B1213986) vs. chloro) can direct the reaction to yield different regioisomers, demonstrating the subtle interplay between the catalyst (in this case, a strong acid like H₂SO₄) and substrate electronics. wikipedia.org

| Reaction | Solvent | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis of Polyhydroquinolines | Ethanol | 88 | 2.0 | researchgate.net |

| Acetonitrile | 82 | 3.5 | researchgate.net | |

| Toluene | 45 | 6.0 | researchgate.net | |

| Solvent-free | 70 | 4.0 | researchgate.net | |

| HCl-catalyzed Quinoline Synthesis | DMSO | 93 | 6 | acs.org |

| DMF | 65 | 24 | acs.org | |

| THF | <5 | 24 | acs.org |

Computational Chemistry and Theoretical Studies on 4,6 Dichloro 8 Fluoroquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. frontiersin.org DFT methods are widely used to calculate various molecular properties and reactivity descriptors. semanticscholar.org These calculations can elucidate the distribution of electrons within the 4,6-Dichloro-8-fluoroquinoline system and identify regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study of 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde and 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde, DFT calculations revealed band gaps of 2.75 eV and 2.50 eV, respectively, indicating differences in reactivity based on substituent positions. nih.govresearchgate.net

Other important quantum chemical descriptors that can be calculated include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters, once calculated for this compound, would provide a comprehensive profile of its chemical behavior. The table below illustrates the types of quantum chemical data that can be generated, using values for analogous quinoline (B57606) derivatives as examples.

Table 1: Illustrative Quantum Chemical Descriptors for Substituted Quinolines (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | - | - | 2.75 | - | - |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | - | - | 2.50 | - | - |

| Hypothetical this compound | Value | Value | Value | Value | Value |

Data for illustrative purposes based on findings for related compounds. nih.govresearchgate.net

Molecular Modeling for Conformational Analysis and Steric Effects

Molecular modeling techniques are essential for studying the three-dimensional structure of molecules and the influence of steric effects on their conformation. For this compound, a key structural aspect to consider would be the potential for distortion induced by its substituents, particularly the chlorine atom at the C-8 position relative to any substituent at the N-1 position.

Conformational analysis helps in identifying the most stable arrangement of atoms in a molecule, which is crucial for its biological activity. rsc.org In quinoline derivatives, bulky substituents can cause significant steric hindrance, leading to distortions from a planar structure. For example, studies on N-1 aryl substituted quinolones have shown that the N-1 aryl ring is often twisted out of the plane of the quinolone nucleus. This twisting can have a profound impact on how the molecule interacts with its biological targets.

Molecular dynamics (MD) simulations can further provide a dynamic view of the molecule's behavior, showing how it vibrates, rotates, and changes conformation over time in different environments. youtube.com For this compound, MD simulations could reveal the flexibility of the quinoline ring system and the conformational preferences of any side chains, which is critical for understanding its interactions with macromolecules.

Table 2: Potential Conformational Parameters for Substituted Quinolines

| Feature | Parameter | Illustrative Finding |

| N-1 Substituent | Dihedral Angle with Quinoline Plane | Can be significantly twisted depending on the bulk of the substituent. |

| C-8 Chlorine | Steric Hindrance | May influence the orientation of N-1 and C-7 substituents. |

| Overall Structure | Planarity | Deviations from planarity can affect stacking interactions with DNA or protein residues. |

In Silico Exploration of Ligand-Macromolecule Interactions and Binding Affinities

In silico methods, such as molecular docking, are invaluable for predicting how a ligand like this compound might interact with a biological macromolecule, such as an enzyme or a receptor. rjpbcs.com For quinolones, a primary target is often the bacterial enzyme DNA gyrase. researchgate.net

Molecular docking simulations place the ligand into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. These simulations can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of novel fluoroquinolone derivatives against Staphylococcus aureus DNA gyrase have been used to understand their binding modes and correlate them with antibacterial activity.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex. In a study on fluoroquinolone complexes with bacterial enzymes, binding affinities were calculated to be in the range of -7.2 to -10.5 kcal/mol, indicating strong interactions. Similar studies for this compound would be crucial in assessing its potential as an inhibitor of various protein targets.

Table 3: Illustrative Molecular Docking Results for Quinolone Derivatives against Bacterial Enzymes

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Fluoroquinolone Complex 1 | E. coli DNA gyrase | -7.2 | Asp73, Gly77, Arg76 |

| Fluoroquinolone Complex 2 | S. aureus Tyrosyl-tRNA synthetase | -10.5 | His48, Asp176, Gly36 |

| Hypothetical this compound | DNA Gyrase | Predicted Value | Predicted Residues |

Data based on findings for related fluoroquinolone complexes.

Prediction of Spectroscopic Properties and Reaction Energetics

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). nih.gov For instance, TD-DFT calculations on quinoline derivatives have been used to predict their absorbance maxima, which were found to be in good agreement with experimental findings. nih.govresearchgate.net

Similarly, DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra can aid in the interpretation of experimental spectra and the structural characterization of the molecule.

Furthermore, computational methods can be employed to study the energetics of chemical reactions involving this compound. This includes calculating the activation energies and reaction enthalpies for various potential transformations. Such information is vital for understanding the reactivity of the compound and predicting its metabolic fate or synthetic pathways. For example, DFT has been used to assess the kinetics and mechanisms of hydrolysis reactions for a variety of organic compounds. youtube.com

Table 4: Illustrative Predicted Spectroscopic and Reaction Energetic Data

| Property | Computational Method | Illustrative Predicted Value |

| UV-Vis Absorption Maximum (λmax) | TD-DFT | 313 - 365 nm (for related chloro-dimethyl-quinolines) nih.govresearchgate.net |

| Key IR Vibrational Frequency | DFT | e.g., C=O stretch, C-Cl stretch (specific wavenumbers) |

| Reaction Enthalpy (ΔH) | DFT | Value in kcal/mol for a specific reaction |

| Activation Energy (Ea) | DFT | Value in kcal/mol for a specific reaction |

Exploration of Halogenated Quinoline Scaffolds As Advanced Chemical Building Blocks

Utility in the Synthesis of Complex Heterocyclic Systems

The two chlorine atoms at the 4- and 6-positions are susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the construction of more elaborate molecular architectures. For instance, sequential substitution reactions can be employed, where different nucleophiles are introduced in a stepwise manner to create unsymmetrically substituted quinoline (B57606) derivatives. This controlled functionalization is a powerful tool for building libraries of compounds with diverse functionalities.

The synthesis of polyheterocyclic systems is a key application of halogenated quinolines. nih.gov By reacting 4,6-dichloro-8-fluoroquinoline with binucleophiles (molecules containing two nucleophilic centers), it is possible to construct fused ring systems. For example, reaction with a 1,2-diamine could lead to the formation of a pyrazino[2,3-c]quinoline derivative, while reaction with a 2-aminophenol (B121084) could yield a phenoxazino[2,3-c]quinoline scaffold. These complex heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.

The table below summarizes the expected reactivity of this compound in nucleophilic aromatic substitution reactions, which is fundamental to its use in synthesizing complex heterocyclic systems.

| Position | Halogen | Relative Reactivity in SNAr | Potential for Substitution |

| 4 | Chlorine | High | Amenable to substitution by various nucleophiles |

| 6 | Chlorine | Moderate to High | Can be substituted, potentially requiring harsher conditions than the 4-position |

| 8 | Fluorine | Generally High (as a leaving group) | Substitution is possible, but may be less favorable than at the chloro-substituted positions depending on the specific reaction conditions and nucleophile. |

This table is based on general principles of nucleophilic aromatic substitution on halogenated aromatic systems.

Role in Coordination Chemistry and Ligand Design for Metal Complexes

The quinoline moiety is a well-established N-heterocyclic ligand in coordination chemistry, capable of binding to a wide array of metal ions. The presence of halogen substituents, as in this compound, significantly modulates the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complexes. researchgate.net The electron-withdrawing nature of the chlorine and fluorine atoms decreases the electron density on the quinoline nitrogen, which can affect the strength of the metal-ligand bond.

Despite the reduced basicity of the nitrogen atom, this compound can act as a monodentate ligand, coordinating to metal centers through the quinoline nitrogen. Furthermore, derivatives of this compound, where one or both chlorine atoms are replaced by other coordinating groups, can lead to the formation of bidentate or polydentate ligands. For example, substitution of the 4-chloro position with a hydroxyl or carboxyl group would create a bidentate ligand capable of forming stable chelate rings with metal ions.

The steric hindrance provided by the halogen atoms can also play a role in determining the geometry and stability of the resulting metal complexes. These complexes have potential applications in catalysis, where the electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. Additionally, metal complexes of halogenated quinolines have been investigated for their biological activity and as precursors for novel materials. mdpi.comacs.org

The table below outlines the potential of this compound and its derivatives in ligand design for metal complexes.

| Ligand Type | Description | Potential Metal Ions |

| Monodentate | Coordination through the quinoline nitrogen of this compound. | Transition metals (e.g., Ru, Rh, Pd, Pt) |

| Bidentate | Derivatives where a chloro group is replaced by a coordinating group (e.g., -OH, -COOH, -NH2). | Lanthanides and transition metals (e.g., Cu, Zn, Co, Ni) |

| Polydentate | More complex derivatives with multiple coordinating sites. | Various metal ions for the formation of polynuclear complexes or metal-organic frameworks. |

Development of Optoelectronic Materials and Sensors (e.g., Fluorescent Chemosensors, Dye Complexes)

Quinoline derivatives are known for their fluorescent properties, and the introduction of fluorine atoms can further enhance their utility in optoelectronic applications. rsc.orgresearchgate.net Fluorination can lower the HOMO and LUMO energy levels of the molecule, which can lead to improved electron injection and transport properties in organic light-emitting diodes (OLEDs). rsc.org The presence of halogens can also influence the solid-state packing of the molecules, which is crucial for charge carrier mobility in organic field-effect transistors (OFETs).

A significant application of fluorinated quinolines is in the development of fluorescent chemosensors. nih.govnih.gov The fluorescence of a quinoline-based sensor can be either quenched or enhanced upon binding to a specific metal ion. This "on-off" or "off-on" signaling mechanism allows for the selective detection of metal ions in various environments. By strategically modifying the this compound scaffold with appropriate receptor units, it is possible to design chemosensors for a range of analytes.

Furthermore, halogenated quinolines can serve as ligands in the formation of dye complexes, particularly with transition metals like ruthenium and iridium. rsc.org These complexes can exhibit strong absorption in the visible region and possess interesting photophysical properties, making them suitable for applications in dye-sensitized solar cells (DSSCs) and as phosphorescent emitters in OLEDs. The tuning of the electronic properties of the quinoline ligand through halogenation is a key strategy for optimizing the performance of these materials.

The table below highlights the potential applications of this compound in the field of optoelectronics.

| Application | Role of this compound | Key Properties |

| Fluorescent Chemosensors | As a core fluorophore that can be functionalized with a receptor unit. | Fluorescence modulation upon analyte binding. |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for host materials or as a ligand in phosphorescent emitters. | Tunable electronic properties and enhanced charge transport. |

| Dye-Sensitized Solar Cells (DSSCs) | As a ligand in sensitizer (B1316253) dyes. | Strong light absorption and efficient electron transfer. |

Structure Research Activity Relationships Srar in Halogenated Quinolines: Mechanistic Perspectives

Systematic Analysis of Halogen Substituent Effects on Molecular Conformation and Electronic Characteristics at C-4, C-6, and C-8

The introduction of halogen substituents at the C-4, C-6, and C-8 positions of the quinoline (B57606) ring significantly influences the molecule's conformation and electronic landscape. Halogens, by nature, are electronegative and can exert both inductive and resonance effects, altering the electron density distribution across the aromatic system. slideshare.netwebofjournals.com This, in turn, can affect the molecule's reactivity, stability, and intermolecular interactions. acs.org

The substitution pattern, particularly the presence of halogens at positions like C-6 and C-8, is a common strategy in the development of potent antibacterial agents. rsc.orgasm.org The fluorine atom at C-6, a feature of many clinically useful quinolones, has been shown to enhance antibacterial potency by improving both binding to the DNA gyrase complex and cell penetration. asm.org The presence of a halogen at the C-8 position can also contribute to the biological activity of quinoline derivatives. rsc.org

Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into how these substitutions affect molecular properties. acs.orgresearchgate.netnih.gov For instance, the introduction of a halogen atom can lead to a decrease in electron density at the adjacent carbon atom. webofjournals.com Frontier molecular orbital analyses can reveal changes in the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. acs.org Furthermore, molecular electrostatic potential maps can identify reactive sites for electrophilic and nucleophilic attacks, with nitrogen and halogen atoms often being susceptible to such interactions. acs.org

Table 1: Impact of Halogen Substitution on Quinoline Properties

| Position | Halogen | Observed Effects | References |

|---|---|---|---|

| C-6 | Fluorine | Enhances antibacterial potency, improves DNA gyrase binding and cell penetration. | asm.org |

| C-7 | Chlorine | Found in early quinolone antibacterials. | rsc.org |

| C-8 | Fluorine | Can be modified to alter the action or potency of the compound. | rsc.org |

| General | Chlorine, Bromine, Fluorine | Alters molecular conformation, electronic distribution, reactivity, and stability. Can decrease electron density at the adjacent carbon. | slideshare.netwebofjournals.comacs.org |

Investigation of Stereochemical Influences and Axial Chirality in Substituted Quinoline Structures

The substitution pattern on the quinoline ring can give rise to stereochemical phenomena, most notably atropisomerism, which is a form of axial chirality resulting from hindered rotation around a single bond. acs.orgresearchgate.net This is particularly relevant when bulky substituents are present on the quinoline or an attached aryl group, creating a high enough rotational barrier to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). acs.orgmdpi.com

The synthesis of axially chiral quinoline derivatives has become an area of significant interest, with various catalytic atroposelective methodologies being developed. acs.orgbeilstein-journals.org These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the selective formation of one atropisomer over the other. mdpi.combeilstein-journals.org For instance, enantioselective halogenation has been used to create stereochemically stable N-arylquinoids. beilstein-journals.org

While 4,6-dichloro-8-fluoroquinoline itself is not inherently chiral, the principles of stereochemistry and axial chirality are crucial when considering its potential derivatives. For example, if an aryl group were introduced at a position that creates steric hindrance with the existing substituents, such as the C-4 or C-5 position, atropisomerism could arise. researchgate.net The stability of these atropisomers is classified based on their half-life of racemization, with Class 3 atropisomers being stereochemically stable under ambient conditions. acs.org

The biological activities of atropisomers can differ significantly, with one isomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. researchgate.net This underscores the importance of understanding and controlling the stereochemistry of substituted quinolines in drug discovery.

Table 2: Concepts in Stereochemistry of Substituted Quinolines

| Concept | Description | Relevance to Quinolines | References |

|---|---|---|---|

| Atropisomerism | Axial chirality due to hindered rotation around a single bond. | Can occur in quinolines with bulky substituents, leading to stable, separable isomers. | acs.orgresearchgate.net |

| Rotational Barrier | The energy required to overcome the steric hindrance and allow rotation around a bond. A barrier of ~20 kcal/mol is a critical threshold for atropisomerism. | Determines the stability and isolability of quinoline atropisomers. | researchgate.net |

| Atroposelective Synthesis | Chemical reactions that preferentially form one atropisomer over another. | Crucial for obtaining enantiopure samples of biologically active quinoline derivatives. | acs.orgmdpi.combeilstein-journals.org |

| Axial Chirality | A type of chirality that arises from a molecule not having a stereocenter but an axis of chirality. | A key feature of many substituted biaryl quinolines. | nih.gov |

Characterization of Chemical Interactions with Macromolecular Targets and Enzyme Systems

Halogenated quinolines, including derivatives of this compound, can interact with a variety of macromolecular targets, most notably enzymes. nih.gov The nature and strength of these interactions are dictated by the specific substitution pattern on the quinoline ring. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds. researchgate.netnih.gov

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site, such as a carbonyl oxygen or an amide group on a protein. researchgate.netnih.gov The strength of these bonds generally increases with the size of the halogen atom (I > Br > Cl > F). nih.gov These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target. researchgate.net

Some quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, by intercalating into the DNA itself. nih.gov This mode of action highlights that the interactions of these compounds are not limited to direct binding within an enzyme's active site but can also involve allosteric effects or interactions with the enzyme's substrate.

Computational and Experimental Approaches to Elucidate Binding Modes and Potency Determinants at the Molecular Level

A combination of computational and experimental techniques is essential for a comprehensive understanding of how halogenated quinolines bind to their targets and what determines their potency. acs.orgnih.gov

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov For halogenated quinolines, docking studies can help visualize potential halogen bonds, hydrogen bonds, and hydrophobic interactions within the active site of an enzyme. acs.orgnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic properties of the ligands themselves. acs.orgresearchgate.netnih.gov This can help in understanding the reactivity and intrinsic properties of the molecule that contribute to its binding affinity. acs.org

Experimental Approaches:

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. rasayanjournal.co.in It provides definitive evidence of the binding mode and the specific interactions involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the ligand and the protein are involved in binding.

Structure-Activity Relationship (SAR) Studies: The systematic synthesis and biological testing of a series of related compounds, where one part of the molecule is varied at a time, is a cornerstone of medicinal chemistry. nih.govresearchgate.net SAR studies on halogenated quinolines can reveal the importance of specific substituents at particular positions for biological activity. nih.gov For example, it has been observed that an aniline (B41778) group at C-4 and a cyano group at C-3 in the quinoline ring can be important for optimal anticancer activity. nih.gov

By integrating the insights from these computational and experimental methods, a detailed picture of the molecular determinants of binding and potency for compounds like this compound can be constructed, guiding the rational design of more effective and selective molecules. nih.govpreprints.org

Table 3: Methods for Studying Ligand-Target Interactions

| Approach | Method | Information Gained | References |

|---|---|---|---|

| Computational | Molecular Docking | Predicts binding orientation and identifies potential interactions. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of the ligand-protein complex. | acs.orgresearchgate.net | |

| Quantum Chemical Calculations (DFT) | Elucidates electronic properties and reactivity of the ligand. | acs.orgresearchgate.netnih.gov | |

| Experimental | X-ray Crystallography | Provides high-resolution 3D structure of the ligand-protein complex. | rasayanjournal.co.in |

| NMR Spectroscopy | Studies interactions in solution and identifies binding interfaces. | ||

| Structure-Activity Relationship (SAR) | Correlates chemical structure with biological activity. | nih.govresearchgate.net |

常见问题

Q. What established synthetic routes are used to prepare 4,6-Dichloro-8-fluoroquinoline?

The synthesis typically involves sequential halogenation of quinoline precursors. For example:

- Chlorination : Reacting a quinoline derivative (e.g., 6,7-dimethoxyquinoline) with POCl₃ under reflux (110°C, 6 hours) to introduce chlorine atoms.

- Fluorination : Using KF·2H₂O under microwave irradiation (150°C, 30 minutes) for selective fluorination .

- Purification : Column chromatography (petroleum ether:EtOAc = 8:1) yields ~70% pure product. Alternative fluorinating agents like DAST require anhydrous conditions .

| Step | Reagents/Conditions | Yield | Purity Method | Reference |

|---|---|---|---|---|

| 1 | POCl₃, reflux, 6h | 70% | Column chromatography | |

| 2 | KF·2H₂O, microwave, 150°C | 65% | HPLC (99%) |

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Confirms molecular geometry and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Identifies substituent positions. For example, ¹⁹F NMR shifts near -110 ppm indicate electron-withdrawing effects .

- HRMS and HPLC : Validate molecular weight (>99% purity using C18 columns) .

Advanced Research Questions

Q. How can contradictory reactivity data in fluorinated quinolines be resolved?

Discrepancies in nucleophilic substitution rates may arise from solvent polarity or temperature variations. Methodological strategies include:

Q. How does fluorine substitution influence biological activity in quinoline derivatives?

Q. What strategies optimize regioselectivity in cross-coupling reactions?

- Catalyst screening : Pd(PPh₃)₄ promotes coupling at the 4-position, while CuI favors 6-position functionalization .

- Solvent effects : Polar aprotic solvents (DMF) enhance reactivity for Suzuki-Miyaura couplings .

Methodological Considerations

6. Designing experiments to address substituent effects:

- Comparative synthesis : Prepare derivatives with varying halogen patterns (e.g., 4,6-dichloro vs. 4,8-dichloro).

- Spectroscopic benchmarking : Correlate ¹⁹F NMR shifts with Hammett σ values to quantify electronic effects .

7. Handling analytical discrepancies in purity assessment:

- Cross-validation : Combine HPLC (C18 column, 99% purity) with LC-MS to detect trace impurities (<1%) .

- Calibration standards : Use certified reference materials (CRMs) for quantitative analysis .

Data Contradiction Analysis

8. Resolving conflicting reports on thermal stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。